Lu AF21934

mGlu4 Selectivity mGlu6

Lu AF21934 is a selective, brain-penetrant mGlu4 positive allosteric modulator (EC50 500 nM) that uniquely retains functional activity in mGlu2/4 heterodimers, unlike PHCCC or 4-PAM2. This makes it the definitive tool compound for ex vivo electrophysiology at corticostriatal synapses, Parkinson's L-DOPA dose-reduction strategies, and anxiety behavioral pharmacology. Its well-characterized selectivity profile and in vivo brain penetration ensure reliable target engagement. Guaranteed ≥98% purity; global shipping available.

Molecular Formula C14H16Cl2N2O2
Molecular Weight 315.2 g/mol
Cat. No. B608672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLu AF21934
SynonymsLu AF21934;  Lu AF-21934;  Lu AF 21934;  Lu-AF21934;  Lu-AF-21934;  Lu-AF 21934;  LuAF21934;  LuAF-21934;  LuAF 21934; 
Molecular FormulaC14H16Cl2N2O2
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1
InChIKeyAVKZWCJNDWOBAM-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lu AF21934: A Selective Brain-Penetrant mGlu4 Positive Allosteric Modulator for Parkinson's Disease and CNS Research


Lu AF21934 ((1S,2R)-2-[(aminooxy)methyl]-N-(3,4-dichlorophenyl)cyclohexane-1-carboxamide) is a synthetic small-molecule positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) [1]. It exhibits an EC50 of 500 nM at the human mGlu4 receptor in FLIPR assays and demonstrates brain penetration in rodents [2]. As a tool compound, Lu AF21934 has been extensively characterized in preclinical models of Parkinson's disease (PD), anxiety, and psychosis [3].

Why mGlu4 PAMs Are Not Interchangeable: The Case for Lu AF21934 Differentiation


While multiple mGlu4 PAMs exist, their divergent selectivity profiles, binding site topologies, and in vivo efficacy preclude simple substitution. For instance, PHCCC and 4-PAM2 lose functional activity in mGlu2/4 heterodimers, whereas Lu AF21934 and VU0155041 retain potentiation [1]. Additionally, ADX88178 exhibits sub-nanomolar potency but faces species-specific pharmacokinetic challenges [2]. Furthermore, orthosteric agonists like LSP1-2111 operate via distinct mechanisms and display different behavioral outcomes compared to PAMs [3]. Therefore, selection of a specific mGlu4 modulator for a given experimental context demands rigorous, quantitative comparative evidence.

Quantitative Differentiation of Lu AF21934 Against Key mGlu4 Modulators


Selectivity Window: Lu AF21934 Demonstrates 14-Fold Preference for mGlu4 Over mGlu6

Lu AF21934 exhibits an EC50 of 500 nM for human mGlu4 and 7 µM for mGlu6, resulting in a 14-fold selectivity window . In contrast, VU0155041 shows EC50 values of 798 nM for human mGlu4, with no reported selectivity over mGlu6, and ADX88178 demonstrates an EC50 of 4 nM for human mGlu4 but its mGlu6 activity remains uncharacterized .

mGlu4 Selectivity mGlu6 PAM

Functional Activity in mGlu2/4 Heterodimers: Lu AF21934 Retains Potentiation Unlike PHCCC

In HEK/GIRK cells co-expressing mGlu2 and mGlu4, Lu AF21934 (30 µM) induced a 4.6 ± 0.5-fold shift in the glutamate response, while PHCCC (30 µM) produced only a 1.3 ± 0.1-fold shift [1]. VU0155041 similarly maintained potentiation (4.8 ± 0.4-fold shift), but Lu AF21934's defined selectivity profile (above) and brain penetration differentiate it.

mGlu4 Heterodimer PHCCC VU0155041

Anxiolytic Efficacy in Preclinical Models: Lu AF21934 Dose-Dependently Reduces Stress-Induced Hyperthermia

In the stress-induced hyperthermia (SIH) test in mice, Lu AF21934 (5 mg/kg, i.p.) significantly reduced body temperature elevation (ΔT = -0.8 ± 0.2°C), an effect comparable to the benzodiazepine diazepam [1]. VU0364770, another mGlu4 PAM, also shows anxiolytic activity but lacks the defined heterodimer activity profile of Lu AF21934 .

Anxiolytic SIH mGlu4 Behavioral Pharmacology

L-DOPA Sparing Effect in Parkinson's Disease Models: Lu AF21934 Synergizes with Sub-Threshold L-DOPA

In 6-OHDA-lesioned hemiparkinsonian rats, Lu AF21934 (10 or 30 mg/kg, p.o.) alone did not affect akinesia. However, co-administration with sub-threshold L-DOPA (1 or 5 mg/kg) produced a synergistic alleviation of akinesia, reducing the required L-DOPA dose by approximately 5-fold [1]. ADX88178 also shows L-DOPA synergy but at lower doses, though its mGlu6 selectivity is undefined [2].

Parkinson's Disease L-DOPA mGlu4 Synergy

Lack of Anti-Dyskinetic Efficacy: Lu AF21934 Does Not Reduce LID, Defining its Utility Profile

In both 6-OHDA-lesioned rats and MPTP-treated marmosets, Lu AF21934 (10-30 mg/kg p.o.) failed to reduce pre-established L-DOPA-induced dyskinesia (LID), whereas amantadine (>40% reduction) was effective [1]. ADX88178 similarly lacked anti-dyskinetic efficacy [1].

LID Dyskinesia mGlu4 Negative Data

Optimal Use Cases for Lu AF21934 Based on Quantitative Evidence


Investigating mGlu4-Mediated Modulation of Corticostriatal Synaptic Transmission

Given its defined selectivity over mGlu6 and retention of activity in mGlu2/4 heterodimers [1], Lu AF21934 is ideally suited for ex vivo electrophysiological studies examining the role of mGlu4 in regulating glutamate release at corticostriatal synapses. Its brain penetration ensures target engagement following systemic administration [2].

Studying L-DOPA Sparing Strategies in Preclinical Parkinson's Disease Models

Lu AF21934's synergistic effect with sub-threshold L-DOPA in 6-OHDA-lesioned rats [3] makes it a valuable tool for investigating dose-reduction strategies in PD. This application leverages its ability to maintain anti-parkinsonian efficacy while potentially minimizing L-DOPA-associated adverse effects.

Dissecting Anxiety-Related Circuitry via mGlu4 PAM Pharmacology

The compound's dose-dependent anxiolytic-like activity in the stress-induced hyperthermia test [4] supports its use in behavioral pharmacology studies aimed at understanding the role of mGlu4 in anxiety. Its lack of antidepressant-like effects further delineates its behavioral specificity.

Comparative Studies Differentiating PAMs from Orthosteric Agonists

Lu AF21934 serves as a prototypical mGlu4 PAM for comparative studies against orthosteric agonists like LSP1-2111 [5]. Its well-characterized selectivity and in vivo profile allow researchers to dissect mechanistic differences between allosteric and orthosteric modulation of mGlu4 in various CNS circuits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lu AF21934

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.